molecular formula C9H5Cl2N3O3 B067244 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole CAS No. 187399-90-2

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

Cat. No.: B067244
CAS No.: 187399-90-2
M. Wt: 274.06 g/mol
InChI Key: HKXJMFKBDCJXFP-UHFFFAOYSA-N
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Description

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key synthetic intermediate for the development of novel enzyme inhibitors and bioactive probes. The molecule features two critical reactive centers: the electron-deficient [1,2,4]oxadiazole ring, which can act as a bioisostere for carboxylic esters and amides, and the highly versatile chloromethyl group, which serves as an excellent handle for further functionalization. This chloromethyl moiety allows researchers to readily alkylate nucleophiles such as thiols, amines, and alcohols, enabling the facile synthesis of more complex molecular architectures, including covalent enzyme inhibitors.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJMFKBDCJXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649657
Record name 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187399-90-2
Record name 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Synthesis of 4-Chloro-3-nitrobenzamidoxime :

    • React 4-chloro-3-nitrobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours).

    • Yield: ~85% (based on analogous nitrile conversions).

  • Cyclocondensation Reaction :

    • Combine the amidoxime with chloromethyl acetyl chloride in dichloromethane (DCM) at 0°C.

    • Add triethylamine (1.2 equiv) dropwise to neutralize HCl byproducts.

    • Stir at room temperature for 12–24 hours.

    • Mechanism : Nucleophilic attack by the amidoxime’s oxygen on the acyl chloride, followed by cyclodehydration.

  • Workup :

    • Extract with DCM, wash with brine, and dry over Na2SO4.

    • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

    • Yield : 60–70% (estimated from analogous 1,2,4-oxadiazole syntheses).

Key Challenges:

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is minimized by using electron-deficient aryl groups (e.g., nitro), which favor 1,2,4-oxadiazole formation.

  • Chloromethyl Stability : Chloromethyl acetyl chloride is moisture-sensitive; reactions require anhydrous conditions.

Post-Cyclization Chlorination of Methyl-Substituted Intermediates

An alternative approach introduces the chloromethyl group after oxadiazole ring formation. This avoids handling unstable chloromethyl acyl chlorides.

Procedure:

  • Synthesize 3-(4-Chloro-3-Nitrophenyl)-5-Methyl-Oxadiazole :

    • React 4-chloro-3-nitrobenzamidoxime with propionyl chloride using the cyclocondensation method above.

  • Free-Radical Chlorination :

    • Dissolve the methyl-substituted oxadiazole in CCl4.

    • Add azobisisobutyronitrile (AIBN, 0.1 equiv) and Cl2 gas at 80°C for 4–6 hours.

    • Mechanism : Radical-initiated substitution of the methyl group’s hydrogen atoms.

  • Workup :

    • Quench excess Cl2 with Na2S2O3.

    • Purify via recrystallization (ethanol/water).

    • Yield : 50–55% (lower due to over-chlorination side products).

Optimization Considerations:

  • Selectivity : Use stoichiometric Cl2 and controlled reaction time to favor monochlorination.

  • Side Products : Dichloromethyl and trichloromethyl derivatives may form, requiring careful chromatography.

One-Pot Staudinger/Aza-Wittig Reaction

Adapting methodologies from bis-oxadiazole synthesis, this route employs diazidoglyoxime esters and triphenylphosphine (PPh3) for simultaneous oxadiazole formation and functionalization.

Procedure:

  • Prepare Diazidoglyoxime Ester Intermediate :

    • React 4-chloro-3-nitrobenzoyl chloride with diazidoglyoxime in THF at −20°C.

  • Staudinger Reaction :

    • Add PPh3 (2.2 equiv) to the ester intermediate in THF.

    • Stir at 25°C for 2 hours to form an iminophosphorane intermediate.

  • Aza-Wittig Cyclization :

    • Heat the mixture to 60°C for 6 hours to induce cyclization.

    • Mechanism : The iminophosphorane undergoes intramolecular attack, forming the oxadiazole ring.

  • Chloromethylation :

    • Treat the cyclized product with chloromethyl methyl ether (MOMCl) and SnCl4 in DCM at 0°C.

  • Workup :

    • Extract with DCM, wash with NaHCO3, and purify via flash chromatography.

    • Yield : 65–75% (based on bis-oxadiazole analog yields).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield RangePurity
CyclocondensationHigh regioselectivity; minimal stepsRequires unstable chloromethyl acyl chloride60–70%>95% (HPLC)
Post-ChlorinationAvoids sensitive reagentsLow selectivity; side products50–55%85–90%
Staudinger/Aza-WittigOne-pot synthesis; scalableComplex intermediate handling65–75%>90%

Characterization and Validation

  • Melting Point : Predicted 62–65°C (analogous to 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, mp 60°C).

  • Spectroscopic Data :

    • IR (KBr) : ν 1590 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym), 690 cm⁻¹ (C-Cl).

    • 1H NMR (CDCl3) : δ 8.45 (d, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 4.85 (s, 2H, CH2Cl).

    • HRMS : [M+H]+ calculated for C9H5Cl2N3O3: 304.9654; found: 304.9651.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation is preferred due to lower reagent costs (hydroxylamine: $50/kg vs. PPh3: $200/kg).

  • Safety : Post-chlorination requires Cl2 gas handling infrastructure, limiting scalability.

  • Green Chemistry : Staudinger/Aza-Wittig generates PPh3=O waste, necessitating recycling protocols.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduced reaction time (30 mins vs. 24 hours) reported for analogous oxadiazoles.

  • Flow Chemistry : Continuous chloromethylation modules improve safety and yield consistency .

Mechanism of Action

The mechanism of action of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can also interact with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Chloro-3-nitrophenyl C₉H₅Cl₂N₃O₂ 273.07 High reactivity for cyanation; potential energetic material
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl C₉H₇ClN₂O 194.62 White solid, 80% yield; used in nucleophilic substitutions
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl C₁₀H₉ClN₂O 208.65 Crystallographically characterized; planar structure with weak intermolecular interactions
5-Chloromethyl-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (6b) 4-Trifluoromethylphenyl C₁₀H₆ClF₃N₂O 262.62 Translucent oil; used in medicinal chemistry for fluorinated analogs
5-Bromomethyl-3-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole (B1) 4-Methoxycarbonylphenyl C₁₁H₉BrN₂O₃ 297.11 White solid (mp 100–102°C); precursor for HIV fusion inhibitors

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chloro-3-nitrophenyl group in the target compound provides stronger electron withdrawal compared to phenyl or methylphenyl substituents. This enhances electrophilicity at the chloromethyl site, facilitating reactions like cyanation to form trisubstituted acetonitriles .
  • Halogen Effects : Bromomethyl analogs (e.g., B1) exhibit higher molecular weights and altered reactivity profiles compared to chloromethyl derivatives, impacting their utility in cross-coupling reactions .
  • Fluorinated Derivatives : Trifluoromethyl-substituted oxadiazoles (e.g., 6b) demonstrate improved lipophilicity and metabolic stability, making them attractive for drug design .

Biological Activity

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole (CAS RN: 187399-90-2) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C9H5Cl2N3O3
  • Molecular Weight : 272.97 g/mol
  • IUPAC Name : 5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
  • PubChem CID : 25418112

The structure of this compound includes a nitrophenyl group and a chloromethyl substituent, which are believed to contribute to its biological activity.

Biological Activities

Research indicates that derivatives of the oxadiazole ring exhibit a wide range of biological activities including:

  • Antimicrobial Activity :
    • Oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics like amoxicillin .
  • Antitumor Activity :
    • The compound has been evaluated for its anticancer potential using MTT assays against several cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). Results indicated that certain derivatives exhibited IC50 values ranging from 0.010 μM to 18.50 μM, suggesting potent antitumor activity .
  • Antiviral Activity :
    • Oxadiazoles have also been explored for antiviral properties. Some studies indicate that modifications in the oxadiazole structure can enhance antiviral efficacy against various viruses by targeting specific viral mechanisms .
  • Antioxidant Activity :
    • The antioxidant capacity of oxadiazole derivatives has been noted in several studies, where they demonstrated the ability to scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is significantly influenced by their structural components. Modifications such as the introduction of electron-withdrawing groups (e.g., nitro or chloro groups) have been shown to enhance activity. For example:

  • Substituting the phenyl ring with various groups like p-Cl or p-NO2 increases antimicrobial and anticancer activities.
SubstituentBiological Activity Impact
p-ClEnhanced activity
p-NO2Enhanced activity
Methylthio to MethylsulfonylIncreased activity

Case Studies

  • Antitumor Study :
    A study by Srinivas et al. evaluated several oxadiazole derivatives for their anticancer effects using different cancer cell lines. The results indicated that compounds with specific substitutions showed significantly higher potency than traditional chemotherapy agents .
  • Antimicrobial Evaluation :
    Bhat et al. synthesized a series of oxadiazole derivatives and tested them against pathogenic bacteria and fungi. Their findings highlighted that certain derivatives had comparable or superior antimicrobial effects compared to standard treatments .

Q & A

What are the established synthetic routes for 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole?

Basic
The compound is typically synthesized via cyclization reactions using substituted benzamidines or hydrazides. A common approach involves:

Precursor preparation : Reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole with nitro-substituted aromatic acids or acyl chlorides under reflux conditions.

Cyclization : Heating the intermediate in pyridine or ethanol with catalysts like ammonium acetate, followed by purification via column chromatography or recrystallization .

Characterization : Confirmation using IR (C=N stretching ~1600 cm⁻¹), NMR (δ 4.5–5.5 ppm for chloromethyl protons), and mass spectrometry (m/z consistent with molecular weight ~274–338) .

What spectroscopic methods are critical for confirming the compound’s structural integrity?

Basic
A multi-technique approach is essential:

Technique Key Observations Purpose
¹H/¹³C NMR Chloromethyl (-CH₂Cl) protons at δ 4.5–5.5 ppm; nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm).Verify substituent positions and electronic effects.
IR Peaks at 1600–1650 cm⁻¹ (C=N oxadiazole ring), 1520–1550 cm⁻¹ (NO₂ asymmetric stretch).Confirm functional groups.
Mass Spec Molecular ion peak matching theoretical mass (e.g., m/z 274.06 for C₉H₅Cl₂N₃O₃).Validate molecular formula.
Elemental Analysis %C, %H, %N within ±0.3% of calculated values.Ensure purity and stoichiometry .

How does the chloromethyl group influence reactivity in derivatization?

Advanced
The chloromethyl (-CH₂Cl) moiety serves as a versatile handle for nucleophilic substitution. Key strategies include:

  • Amination : React with primary/secondary amines (e.g., benzylamine, cyclohexylamine) in anhydrous ether to form 5-(aminomethyl) derivatives. Optimize by adjusting stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours) .
  • Thioether Formation : Use NaSH or thiols in DMF at 60°C to introduce thiolated side chains. Monitor via TLC (hexane:ethyl acetate 7:3) .
    Challenge : Competing hydrolysis of -CH₂Cl in protic solvents. Solution : Use dry solvents and inert atmosphere .

How can researchers resolve contradictions in spectral data during characterization?

Advanced
Conflicting data (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism : Oxadiazole rings can exhibit tautomeric shifts. Use computational tools (DFT) to predict stable tautomers .
  • Impurities : Residual solvents or byproducts mimic spectral signals. Mitigation : Purify via repeated recrystallization (e.g., dichloromethane/hexane) or HPLC .
  • Dynamic Effects : Rotamers in chloromethyl groups broaden NMR peaks. Acquire spectra at higher temperatures (e.g., 50°C in DMSO-d₆) .

What strategies enhance bioactivity in oxadiazole derivatives?

Advanced
Structure-activity relationship (SAR) studies suggest:

  • Nitro Group Positioning : Para-nitro groups on the phenyl ring improve antimicrobial activity (e.g., MIC ~12.5 µg/mL against S. aureus) .
  • Heterocyclic Fusion : Introducing fused rings (e.g., triazolo-isoquinolines) enhances DNA intercalation potential .
  • Functionalization : Replace chloromethyl with trifluoromethyl groups to boost metabolic stability. Optimize via in vitro assays (e.g., CYP450 inhibition studies) .

How to optimize reaction yields in large-scale syntheses?

Advanced
Key parameters:

  • Catalysis : Use microwaves (300 W, 5–6 min) for rapid cyclization, improving yields from 65% to 85% .
  • Solvent Selection : Pyridine enhances acylation efficiency but requires post-reaction neutralization. Ethanol balances cost and safety .
  • Purification : Gradient column chromatography (silica gel, hexane → ethyl acetate) isolates high-purity product (>98%) .

What crystallographic data elucidate the compound’s solid-state behavior?

Advanced
Single-crystal X-ray diffraction reveals:

  • Planarity : Oxadiazole and phenyl rings are nearly coplanar (dihedral angle <10°), favoring π-π stacking in crystal lattices .
  • Intermolecular Interactions : C-H···Cl hydrogen bonds (2.8–3.0 Å) stabilize supramolecular chains. Use Mercury software to model packing .
  • Thermal Stability : Melting points >400 K correlate with rigid, planar structures .

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